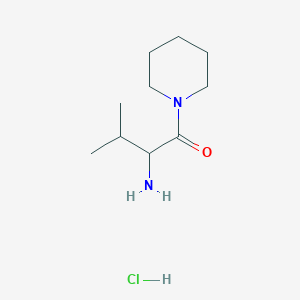

2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride

CAS No.: 56415-12-4

Cat. No.: VC3010033

Molecular Formula: C10H21ClN2O

Molecular Weight: 220.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56415-12-4 |

|---|---|

| Molecular Formula | C10H21ClN2O |

| Molecular Weight | 220.74 g/mol |

| IUPAC Name | 2-amino-3-methyl-1-piperidin-1-ylbutan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C10H20N2O.ClH/c1-8(2)9(11)10(13)12-6-4-3-5-7-12;/h8-9H,3-7,11H2,1-2H3;1H |

| Standard InChI Key | CRKWFVZQZLIDTE-UHFFFAOYSA-N |

| SMILES | CC(C)C(C(=O)N1CCCCC1)N.Cl |

| Canonical SMILES | CC(C)C(C(=O)N1CCCCC1)N.Cl |

Introduction

Chemical Identity and Properties

2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride is identified by the CAS number 56415-12-4. This compound possesses specific chemical and physical properties that define its behavior in various applications and interactions. Understanding these properties is fundamental to appreciating its potential in pharmaceutical research and development.

Basic Chemical Properties

The compound has a defined molecular structure with specific chemical identifiers as detailed in Table 1:

| Property | Value |

|---|---|

| CAS Number | 56415-12-4 |

| Molecular Formula | C₁₀H₂₁ClN₂O |

| Molecular Weight | 220.74 g/mol |

| IUPAC Name | 2-amino-3-methyl-1-piperidin-1-ylbutan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C10H20N2O.ClH/c1-8(2)9(11)10(13)12-6-4-3-5-7-12;/h8-9H,3-7,11H2,1-2H3;1H |

| Standard InChIKey | CRKWFVZQZLIDTE-UHFFFAOYSA-N |

| SMILES | CC(C)C(C(=O)N1CCCCC1)N.Cl |

The molecular structure contains a butanone backbone with an amino group and a piperidine ring substituent, contributing significantly to its biological activity profile. The compound appears as a crystalline solid and demonstrates solubility characteristics typical of hydrochloride salts, including water solubility which enhances its bioavailability in physiological systems.

Structural Features and Implications

The structural features of 2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride play a crucial role in determining its biological activity and potential applications. The compound consists of several key functional groups that interact with biological targets.

Functional Group Analysis

The primary structural components include:

-

An amino group at the 2-position, which contributes to hydrogen bonding capabilities and serves as a potential site for metabolic transformations.

-

A methyl-substituted carbon at the 3-position, influencing the compound's lipophilicity and steric interactions.

-

A piperidine ring connected to the butanone backbone, which is critical for receptor binding and biological activity.

-

The hydrochloride salt form, which enhances solubility and stability compared to the free base.

These structural features collectively determine the compound's pharmacodynamic and pharmacokinetic properties, including its ability to interact with various biological targets in the central nervous system.

Synthesis Methodologies

The synthesis of 2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride typically involves multi-step organic reactions that require careful control of conditions to optimize yield and purity.

Common Synthetic Routes

The primary synthetic approach involves the reaction of piperidine derivatives with appropriate carbonyl compounds. This process generally requires controlled reaction conditions to ensure stereoselectivity and high yields. The synthetic pathway typically includes:

-

Preparation of an activated carbonyl intermediate

-

Nucleophilic addition by the piperidine moiety

-

Introduction of the amino group at the alpha position

-

Conversion to the hydrochloride salt for stability

Each step requires specific reaction conditions, including temperature control, appropriate solvents, and potentially catalysts to facilitate the desired transformations. The final salt formation improves the compound's stability and shelf-life compared to the free base form.

Biological Activity and Mechanism of Action

Research indicates that 2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride exhibits significant biological activities, particularly within the central nervous system. Its effects are primarily linked to the modulation of neurotransmitter systems, suggesting potential applications in treating various neurological conditions.

Neurotransmitter Interactions

The compound's biological effects appear to be mediated through interactions with key neurotransmitter systems:

-

Dopamine pathways: The compound has been observed to bind to dopamine D2 receptors, potentially influencing dopaminergic neurotransmission.

-

Norepinephrine system: Studies suggest interaction with norepinephrine transporters, which may contribute to its stimulant-like effects.

These interactions with neurotransmitter systems suggest that the compound may have applications in conditions characterized by dysregulation of these pathways, such as attention deficit hyperactivity disorder (ADHD) and certain cognitive disorders.

Structure-Activity Relationships

The biological activity of 2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride is influenced by its structural features. Comparative studies with related compounds have provided insights into structure-activity relationships:

| Compound | Structural Difference | Observed Effect on Activity |

|---|---|---|

| 2-Amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone hydrochloride | Additional methyl group on piperidine ring | Modified receptor binding profile |

| 2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone | Pyrrolidine ring instead of piperidine | Altered CNS activity pattern |

| 2-Amino-1-(2-ethyl-1-piperidinyl)-3-methyl-1-butanone hydrochloride | Ethyl substitution on piperidine ring | Enhanced lipophilicity and potentially altered blood-brain barrier penetration |

These structural modifications can significantly impact the compound's pharmacological profile, including receptor selectivity, potency, and pharmacokinetic properties .

Pharmacological Applications and Research

Given its neurochemical activity profile, 2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride holds promise for various therapeutic applications. Current research focuses on several potential clinical areas where the compound's properties might be beneficial.

| Hazard Statement | Classification | Precautionary Statements |

|---|---|---|

| H302 | Harmful if swallowed | P261, P264, P270, P301+P317, P330 |

| H315 | Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 |

| H319 | Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 |

| H335 | May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405, P501 |

These hazard classifications indicate that appropriate safety precautions should be taken when handling the compound, including appropriate personal protective equipment and proper ventilation in laboratory settings .

Related Compounds and Structural Analogs

Several structurally related compounds have been developed and studied, providing valuable insights into structure-activity relationships and potential optimization strategies for 2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride.

Key Structural Analogs

Notable structural analogs include:

-

2-Amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone hydrochloride (CAS: 1236255-39-2): Features an additional methyl group on the piperidine ring, potentially affecting receptor binding characteristics .

-

2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone (CAS: 54124-67-3): Contains a pyrrolidine ring instead of piperidine, which may alter blood-brain barrier penetration and receptor interaction profiles .

-

2-Amino-1-(2-ethyl-1-piperidinyl)-3-methyl-1-butanone hydrochloride (CAS: 1236266-36-6): Includes an ethyl substitution on the piperidine ring, potentially enhancing lipophilicity and modifying pharmacokinetic properties .

-

(R)-2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone Hydrochloride (CAS: 2703396-81-8): A stereoisomer that may exhibit different pharmacological properties compared to the racemic mixture .

These structural modifications can significantly impact pharmacological properties, including receptor selectivity, potency, and pharmacokinetic characteristics. Comparative studies of these analogs provide valuable insights for drug design and optimization.

Current Research Directions and Future Perspectives

Research on 2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride continues to evolve, with several promising directions for future investigation.

Emerging Research Areas

Current research focuses on several key areas:

-

Structure optimization: Research is ongoing to develop derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.

-

Expanded therapeutic applications: Beyond the initially identified potential applications, researchers are exploring additional therapeutic areas where the compound's mechanism of action might be beneficial.

-

Combination therapies: Some research is investigating potential synergistic effects when combined with other therapeutic agents.

-

Advanced formulation strategies: Development of novel drug delivery systems to enhance bioavailability and target specificity.

These research directions reflect the ongoing interest in this compound and its potential value in pharmaceutical development. As research progresses, a more comprehensive understanding of the compound's pharmacological profile and therapeutic potential is likely to emerge .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume